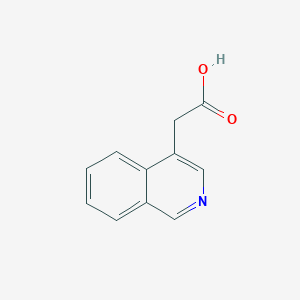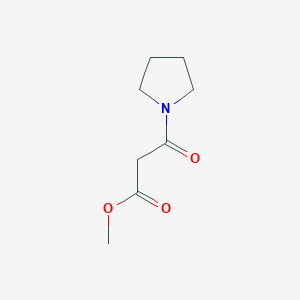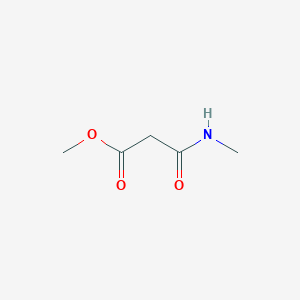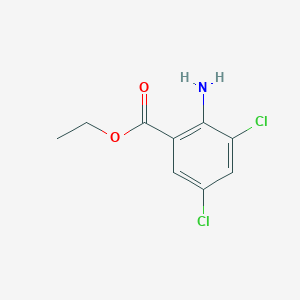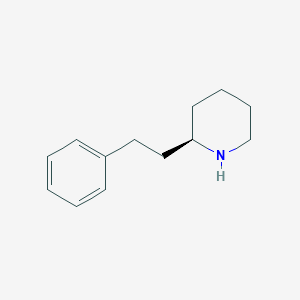
(2R)-2beta-Phenethylpiperidine
描述
(2R)-2beta-Phenethylpiperidine, commonly known as (+)-Methamphetamine or simply Methamphetamine, is a potent psychostimulant drug. It belongs to the phenethylamine and amphetamine class of drugs and is a derivative of amphetamine. Methamphetamine is a Schedule II controlled substance in the United States, and it is widely abused due to its euphoric effects.
作用机制
The mechanism of action of Methamphetamine involves the stimulation of the release of neurotransmitters such as dopamine, norepinephrine, and serotonin from the presynaptic neuron. Methamphetamine acts as a substrate for the vesicular monoamine transporter (VMAT), which transports it into the presynaptic vesicles. Methamphetamine then displaces the neurotransmitters from the vesicles, leading to their release into the synaptic cleft. This results in an increase in the concentration of neurotransmitters in the synaptic cleft, leading to the activation of postsynaptic receptors and the subsequent physiological and behavioral effects.
Biochemical and Physiological Effects:
Methamphetamine has a wide range of biochemical and physiological effects on the central nervous system. It increases the release of dopamine, norepinephrine, and serotonin, leading to an increase in alertness, energy, and euphoria. Methamphetamine also increases heart rate, blood pressure, and body temperature, leading to potential cardiovascular and thermoregulatory complications. Chronic use of Methamphetamine can lead to neurotoxicity, resulting in cognitive impairment, psychosis, and addiction.
实验室实验的优点和局限性
Methamphetamine has been used in scientific research to study its effects on the central nervous system and potential therapeutic applications. It has been used to study the mechanism of action of psychostimulants, the effects of neurotransmitters on behavior, and the impact of neurotoxicity on cognitive function. However, the use of Methamphetamine in scientific research is limited due to its potential for abuse and addiction, and the potential for adverse health effects.
未来方向
For Methamphetamine research include the development of new pharmacological treatments for addiction and the study of the long-term effects of Methamphetamine use on brain function and behavior. The development of new animal models for Methamphetamine addiction and the study of the genetic and environmental factors that contribute to addiction are also areas of future research. Additionally, the study of the impact of Methamphetamine on neuroplasticity and the development of new pharmacological treatments for cognitive impairment associated with Methamphetamine use are potential areas of future research.
Conclusion:
In conclusion, Methamphetamine is a potent psychostimulant drug that has been extensively studied for its pharmacological effects on the central nervous system. Its mechanism of action involves the stimulation of neurotransmitter release, leading to a wide range of physiological and behavioral effects. Methamphetamine has potential therapeutic applications but is limited by its potential for abuse and addiction and the potential for adverse health effects. Future research on Methamphetamine will focus on the development of new treatments for addiction and the study of the long-term effects of Methamphetamine use on brain function and behavior.
科学研究应用
Methamphetamine has been extensively studied for its pharmacological effects on the central nervous system. It has been used in scientific research to understand its mechanism of action, biochemical and physiological effects, and potential therapeutic applications. Methamphetamine has been shown to increase the release of neurotransmitters such as dopamine, norepinephrine, and serotonin, which are involved in mood regulation, reward, and motivation. It has also been studied for its potential use in the treatment of attention deficit hyperactivity disorder (ADHD), obesity, and depression.
属性
IUPAC Name |
(2R)-2-(2-phenylethyl)piperidine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19N/c1-2-6-12(7-3-1)9-10-13-8-4-5-11-14-13/h1-3,6-7,13-14H,4-5,8-11H2/t13-/m1/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MOUYVILUKZKNDE-CYBMUJFWSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCNC(C1)CCC2=CC=CC=C2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CCN[C@H](C1)CCC2=CC=CC=C2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19N | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
189.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(R)-2-Phenethylpiperidine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




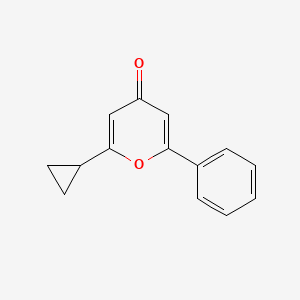

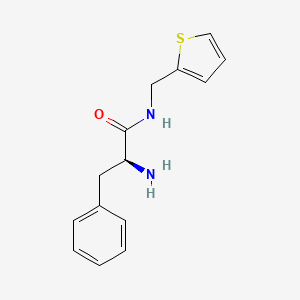




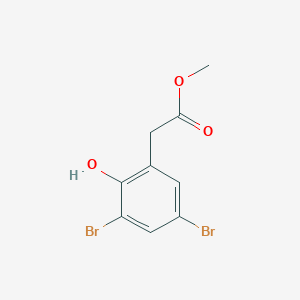
![N-[(2R)-1-[[(2R)-1-Amino-3-methyl-1-oxobutan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]benzamide](/img/structure/B3283187.png)
